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Introduction
Chymosin (EC 3.4.23.4), an aspartic protease, is a key enzyme in the dairy industry, primarily

known for its role in milk coagulation during cheese manufacturing. Its high specificity for

cleaving the Phe105-Met106 bond in κ-casein makes it a subject of extensive research for both

industrial applications and as a model for protease activity. The synthetic chromogenic

hexapeptide, H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA, serves as a valuable tool for the

sensitive and continuous monitoring of chymosin's proteolytic activity. The incorporation of a p-

nitro-phenylalanine (Phe(NO2)) residue allows for a direct spectrophotometric assay, as its

absorbance spectrum shifts upon cleavage of the peptide bond. This document provides a

detailed protocol for a chymosin activity assay using this substrate, along with relevant

quantitative data and experimental workflows.

Principle of the Assay
The chymosin activity assay is based on the hydrolysis of the synthetic chromogenic substrate

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe. Chymosin cleaves this peptide, leading to a change in the
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molar extinction coefficient of the p-nitro-phenylalanine residue. This change in absorbance,

typically monitored around 310 nm, is directly proportional to the rate of substrate hydrolysis

and thus to the enzymatic activity of chymosin. The initial rate of the reaction is determined by

measuring the change in absorbance over time.

Quantitative Data
The following tables summarize key quantitative parameters for chymosin activity, compiled

from studies using the specified chromogenic substrate and other relevant substrates.

Table 1: Kinetic Parameters for Chymosin with Chromogenic Substrates

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1450568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substra
te

Chymos
in
Source

Km (μM)
kcat (s-
1)

kcat/Km
(μM-1s-
1)

pH
Temper
ature
(°C)

Referen
ce

H-Leu-

Ser-

Phe(NO2

)-Nle-Ala-

Leu-OMe

Bovine - -

0.025

(mM-1s-

1)

4.7 - [1]

Chromog

enic

substrate

mimickin

g bovine

κ-casein

Recombi

nant

Moose

(Alces

alces)

4.7 98.7 21.1 - 35 [2]

Chromog

enic

substrate

mimickin

g bovine

κ-casein

Recombi

nant

Camel

(Camelus

dromedar

ius)

2.1 - - - 35 [2]

Chromog

enic

substrate

mimickin

g bovine

κ-casein

Recombi

nant

Cattle

(Bos

taurus)

1.3 - - - 35 [2]

Note: The kcat/Km for H-Leu-Ser-Phe(NO2)-Nle-Ala-Leu-OMe was reported as 25 mM-1s-1,

which is equivalent to 0.025 µM-1s-1.

Table 2: Specific Activity and Molar Extinction Coefficient Change
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Parameter Value Conditions Reference

Specific Activity of

Chymosin on H-Leu-

Ser-Phe(NO2)-Nle-

Ala-Leu-OMe

154 ± 20 nM s-1 per

mg of enzyme

0.4 mM peptide, 0.01

M acetate buffer, pH

4.7

[1]

Molar Absorption

Coefficient Change

(Δε)

1000 ± 100 M-1cm-1 pH 4.7, at 310 nm [1]

Experimental Protocols
Materials and Reagents

Chymosin (e.g., from bovine rennet, recombinant)

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA substrate

Assay Buffer: 0.01 M Sodium Acetate Buffer, pH 4.7

Dimethyl sulfoxide (DMSO) for substrate stock solution

Spectrophotometer capable of reading in the UV range (e.g., 310 nm)

Cuvettes (quartz or UV-transparent disposable)

Pipettes and tips

Microcentrifuge tubes

Preparation of Reagents
Chymosin Stock Solution: Prepare a stock solution of chymosin in the assay buffer. The final

concentration will depend on the specific activity of the enzyme preparation. It is

recommended to prepare fresh dilutions for each experiment.

Substrate Stock Solution: Dissolve H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA in DMSO to

prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C,
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protected from light.

Assay Buffer: Prepare a 0.01 M sodium acetate buffer and adjust the pH to 4.7 using acetic

acid or sodium hydroxide.

Assay Procedure
Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set

the wavelength to 310 nm.

Prepare the Reaction Mixture: In a cuvette, add the following in the specified order:

Assay Buffer (to a final volume of 1 ml)

Substrate solution (diluted from the stock to the desired final concentration, e.g., 0.4 mM)

Equilibrate: Incubate the cuvette in the spectrophotometer's temperature-controlled cell

holder for 5 minutes to allow the temperature to equilibrate (e.g., to 25°C or 37°C).

Initiate the Reaction: Add a small volume of the chymosin solution to the cuvette to initiate

the reaction. The final enzyme concentration should be chosen to provide a linear rate of

absorbance change for at least 5-10 minutes.

Measure Absorbance: Immediately start recording the absorbance at 310 nm at regular

intervals (e.g., every 15 or 30 seconds) for a period of 5 to 10 minutes.

Blank Measurement: Prepare a blank cuvette containing all the components except the

enzyme to measure and subtract any background absorbance change.

Data Analysis
Plot the absorbance values against time.

Determine the initial linear portion of the curve.

Calculate the initial velocity (v₀) of the reaction, which is the slope of the linear portion of the

curve (ΔAbs/Δt).
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Convert the rate of change in absorbance to the rate of product formation using the Beer-

Lambert law:

v₀ (M/s) = (ΔAbs/Δt) / (Δε * l)

where Δε is the change in molar extinction coefficient (1000 M-1cm-1 at pH 4.7 and 310

nm[1]) and l is the path length of the cuvette (typically 1 cm).

The chymosin activity can be expressed in units, where one unit is defined as the amount of

enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
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Caption: Experimental workflow for the chymosin activity assay.
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Caption: Principle of the chromogenic chymosin assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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